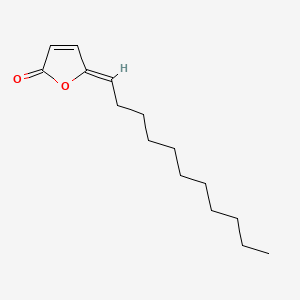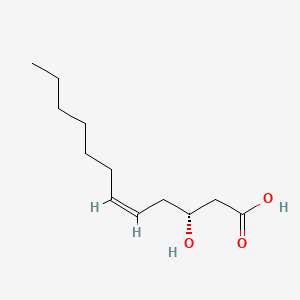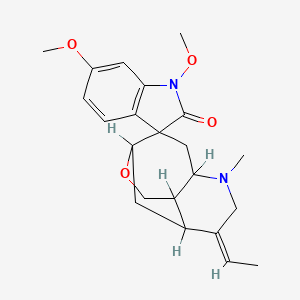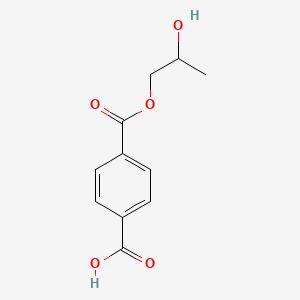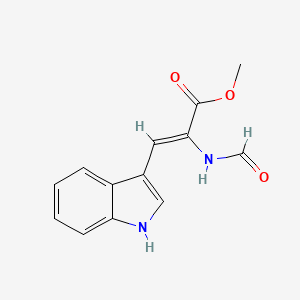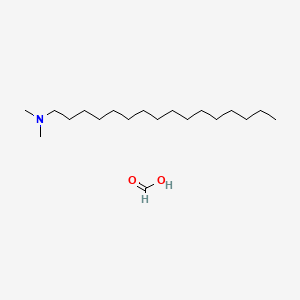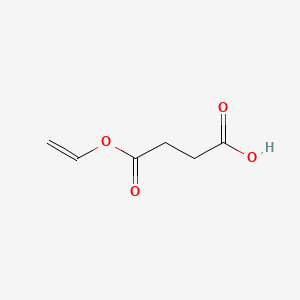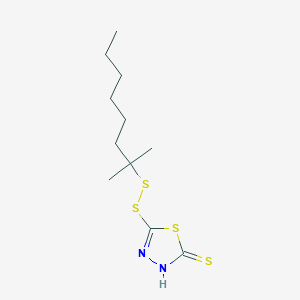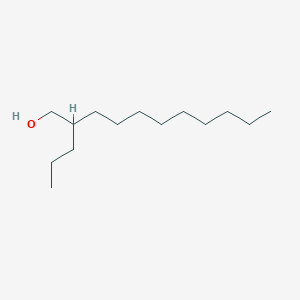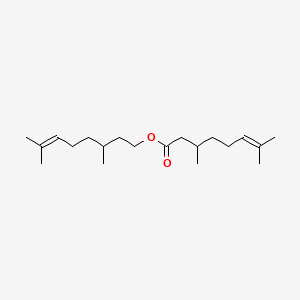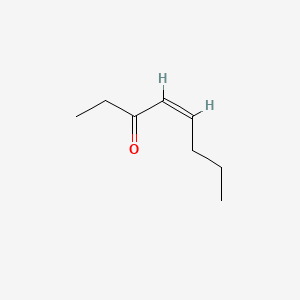
4-Octen-3-one, (4Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octen-3-one, (4Z)-, also known as (4Z)-4-octen-3-one, is an organic compound with the molecular formula C8H14O. It belongs to the class of enones, which are compounds containing the enone functional group. This compound is characterized by its unique structure, which includes a double bond and a ketone group. It is commonly used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octen-3-one, (4Z)-, typically involves the use of specific reagents and conditions to achieve the desired configuration. One common method is the catalytic hydrogenation of 4-octyn-3-one, which selectively reduces the triple bond to a double bond, resulting in the formation of 4-Octen-3-one, (4Z)-. The reaction is usually carried out under mild conditions using a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of 4-Octen-3-one, (4Z)-, can be achieved through large-scale catalytic processes. These processes often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Octen-3-one, (4Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-octen-3-ol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-octen-3-ol.
Substitution: Various substituted enones and related compounds.
Scientific Research Applications
4-Octen-3-one, (4Z)-, has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Octen-3-one, (4Z)-, involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be related to its ability to disrupt cell membranes and inhibit the growth of microorganisms. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Oct-1-en-3-one:
1-Octen-3-ol: An alcohol analog of 4-Octen-3-one, (4Z)-, with similar chemical properties but different reactivity.
(E)-4-Octen-3-one: The trans isomer of 4-Octen-3-one, (4Z)-, with different stereochemistry.
Uniqueness: 4-Octen-3-one, (4Z)-, is unique due to its specific configuration and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
526222-47-9 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(Z)-oct-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6- |
InChI Key |
JPTOCTSNXXKSSN-SREVYHEPSA-N |
Isomeric SMILES |
CCC/C=C\C(=O)CC |
Canonical SMILES |
CCCC=CC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



